molecular formula C27H24N4O3S B2471886 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide CAS No. 1189909-56-5

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide

Cat. No. B2471886
CAS RN: 1189909-56-5
M. Wt: 484.57
InChI Key: NVAASLLEXNSPDK-UHFFFAOYSA-N
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Description

The compound “2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide” belongs to the class of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives . These derivatives have been studied for their potential as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) .


Synthesis Analysis

The synthesis of these compounds involves incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore . The designed compounds were synthesized and showed inhibitory activities against PI3K and HDAC .


Chemical Reactions Analysis

The chemical reactions involved in the generation of similar compounds have been investigated . An unstable intermediate forming in the reactions has been proved to have a 2-(methoxycarbonyloxy)-2,3-dihydroimidazo[1,2-a]pyrazin-3-one ring system .

Scientific Research Applications

Optoelectronic Material Development

Quinazoline derivatives, including those similar to 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide, have been extensively studied for their applications in optoelectronic materials. Research highlights the potential of quinazoline and pyrimidine ring-containing compounds for creating novel optoelectronic materials. These compounds are valuable for the fabrication of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The incorporation of quinazoline into π-extended conjugated systems, along with electroluminescent properties, shows promise for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Medicinal Chemistry and Biological Activities

Quinazoline derivatives are known for their broad spectrum of biological activities. These compounds, including the complex variants of quinazolinone structures, have been synthesized and explored for their antibacterial activities against various strains such as Staphylococcus aureus and Escherichia coli. The stability of the quinazolinone nucleus inspires the introduction of bioactive moieties, creating potential medicinal agents (Tiwary et al., 2016).

Anticancer Activities

Recent studies have focused on the anti-colorectal cancer efficacy of quinazoline compounds, indicating their potential in inhibiting the growth of colorectal cancer cells. These activities are attributed to the modulation of specific genes and proteins involved in cancer progression, including receptor tyrosine kinases and epidermal growth factor receptors. The quinazoline nucleus presents a promising opportunity for identifying new anti-colorectal cancer agents with suitable pharmacokinetic profiles (Moorthy et al., 2023).

Future Directions

The development of these compounds may lay the foundation for developing novel dual PI3K/HDAC inhibitors as potential anticancer therapeutics . The focus of future research could be on optimizing these compounds for the treatment of cancer .

properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c1-17(25(32)28-19-12-14-20(34-2)15-13-19)35-27-30-22-11-7-6-10-21(22)24-29-23(26(33)31(24)27)16-18-8-4-3-5-9-18/h3-15,17,23H,16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAASLLEXNSPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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